molecular formula C12H12BrNS B12591053 3-Bromo-2-(ethylsulfanyl)-3-(4-methylphenyl)prop-2-enenitrile CAS No. 648434-04-2

3-Bromo-2-(ethylsulfanyl)-3-(4-methylphenyl)prop-2-enenitrile

Cat. No.: B12591053
CAS No.: 648434-04-2
M. Wt: 282.20 g/mol
InChI Key: RAKZDUPQIADOJB-UHFFFAOYSA-N
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Description

3-Bromo-2-(ethylsulfanyl)-3-(4-methylphenyl)prop-2-enenitrile: is an organic compound that belongs to the class of nitriles This compound is characterized by the presence of a bromine atom, an ethylsulfanyl group, and a 4-methylphenyl group attached to a prop-2-enenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(ethylsulfanyl)-3-(4-methylphenyl)prop-2-enenitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with ethyl mercaptan in the presence of a base to form the corresponding thioether. This intermediate is then subjected to bromination using bromine or a brominating agent to introduce the bromine atom. Finally, the nitrile group is introduced through a reaction with a suitable cyanating agent under controlled conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(ethylsulfanyl)-3-(4-methylphenyl)prop-2-enenitrile undergoes various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium azide or thiourea can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-2-(ethylsulfanyl)-3-(4-methylphenyl)prop-2-enenitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(ethylsulfanyl)-3-(4-methylphenyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the ethylsulfanyl group can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-(methylsulfanyl)-3-(4-methylphenyl)prop-2-enenitrile
  • 3-Bromo-2-(ethylsulfanyl)-3-phenylprop-2-enenitrile
  • 3-Chloro-2-(ethylsulfanyl)-3-(4-methylphenyl)prop-2-enenitrile

Uniqueness

3-Bromo-2-(ethylsulfanyl)-3-(4-methylphenyl)prop-2-enenitrile is unique due to the specific combination of substituents on the prop-2-enenitrile backbone. The presence of the bromine atom, ethylsulfanyl group, and 4-methylphenyl group imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

CAS No.

648434-04-2

Molecular Formula

C12H12BrNS

Molecular Weight

282.20 g/mol

IUPAC Name

3-bromo-2-ethylsulfanyl-3-(4-methylphenyl)prop-2-enenitrile

InChI

InChI=1S/C12H12BrNS/c1-3-15-11(8-14)12(13)10-6-4-9(2)5-7-10/h4-7H,3H2,1-2H3

InChI Key

RAKZDUPQIADOJB-UHFFFAOYSA-N

Canonical SMILES

CCSC(=C(C1=CC=C(C=C1)C)Br)C#N

Origin of Product

United States

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